While the provided literature does not detail the specific mechanism of action of N,2,8-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-4-quinolinecarboxamide, it is mentioned in the context of "Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors" []. This suggests that the compound likely exerts its effects by binding to and potentially blocking the activity of A2B adenosine receptors.
Based on the limited information provided, the primary scientific application of N,2,8-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-4-quinolinecarboxamide appears to be in the pharmacological study of A2B adenosine receptors. Its role as a "selective antagonist radioligand" [] suggests its potential use in:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2